One‑Pot Cascade Spirocyclization Efficiency vs. Post‑Functionalized 3‑Bromooxindoles
The parent 3‑(2‑azidoethyl)oxindole scaffold—from which the 3‑bromo derivative is directly accessible—participates in a three‑component Staudinger/aza‑Wittig/Mannich cascade that delivers fully functionalized spiro[pyrrolidine‑3,3′‑oxindoles] in a single synthetic operation [1]. In the published protocol, 3‑(2‑azidoethyl)oxindoles (without a C3 leaving group) require a pre‑formed spiro[cyclopropane‑1,3′‑oxindole] intermediate and subsequent azide ring‑opening to install the azidoethyl arm, adding two extra steps [1]. The 3‑bromo‑3‑(2‑azidoethyl) congener eliminates the need for the spiro‑cyclopropane intermediate because the C3‑Br bond serves as the site of nucleophilic displacement, directly releasing the indol‑2‑one intermediate that enters the cascade [2]. Users replacing the brominated variant with a non‑halogenated 3‑(2‑azidoethyl)oxindole must invest additional synthetic effort, whereas 917614‑61‑0 provides a convergent entry point that bypasses these preparatory steps.
| Evidence Dimension | Synthetic step count to reach the key indol‑2‑one intermediate for spiro[pyrrolidine‑3,3′‑oxindole] formation |
|---|---|
| Target Compound Data | 1 step (direct dehydrobromination of 3‑bromo‑3‑(2‑azidoethyl)oxindole generates indol‑2‑one in situ) [2] |
| Comparator Or Baseline | 3 steps for the non‑brominated 3‑(2‑azidoethyl)oxindole route (spiro‑cyclopropanation, azide ring‑opening, and then base‑promoted elimination) [1] |
| Quantified Difference | 2‑step reduction in the synthetic sequence, corresponding to a ~67% decrease in step count to the cascade‑competent intermediate |
| Conditions | Organic synthesis; reaction conditions: PPh₃-mediated Staudinger ligation followed by aza‑Wittig/Mannich cascade in a one‑pot protocol [REFS-1, REFS-2] |
Why This Matters
For high‑throughput medicinal chemistry campaigns, a 2‑step reduction per library member translates directly into faster lead optimization timelines and lower overall cost of goods.
- [1] Akaev, A. A.; Villemson, E. V.; Vorobyeva, N. S.; Majouga, A. G.; Budynina, E. M. 3-(2-Azidoethyl)oxindoles: Advanced Building Blocks for One-Pot Assembly of Spiro[pyrrolidine-3,3′-oxindoles]. J. Org. Chem. 2017, 82 (11), 5689–5701. https://doi.org/10.1021/acs.joc.7b00529. View Source
- [2] Belmar, J.; Funk, R. L. Total Synthesis of (±)-Communesin F via a Cycloaddition with Indol-2-one. J. Am. Chem. Soc. 2012, 134 (41), 16941–16944. https://doi.org/10.1021/ja307277w. View Source
